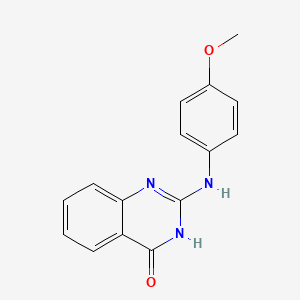

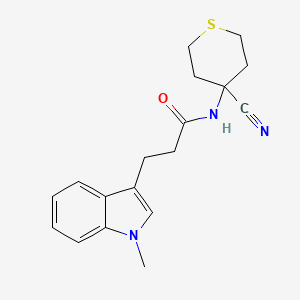

1-(2-(5-(1-羟乙基)噻吩-2-基)乙基)-3-(4-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenyl urea derivatives has been a subject of interest due to their biological activities. In the context of neuropeptide Y5 (NPY5) receptor antagonists, a hit compound was identified and subsequently optimized for in vitro potency. This optimization involved modifications to the stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group, resulting in over 40 analogues with some exhibiting IC50 values less than 0.1 nM at the NPY5 receptor . Similarly, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized as VEGFR-2 tyrosine kinase inhibitors. The most potent compounds in this series bore hydrophobic groups and demonstrated significant antiangiogenic effects in various assays . Additionally, a series of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were synthesized, aiming to optimize the spacer length for antiacetylcholinesterase activity, with the optimal chain length corresponding to five methylene groups . Lastly, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized for anti-CML activity, with one compound showing potent activity against the K562 cell line and affecting the PI3K/AKT signaling pathway .

Molecular Structure Analysis

The structure-activity relationship (SAR) is crucial in understanding the potency of these compounds. For the NPY5 receptor antagonists, the most potent compounds were achieved by precise structural modifications, indicating the importance of the molecular structure in receptor binding . The VEGFR-2 tyrosine kinase inhibitors' potency was rationalized based on the presence of a thioether linker and the arylurea moiety in the meta position, highlighting the significance of these structural features . The antiacetylcholinesterase activity of the flexible ureas was influenced by the spacer length and the presence of a cyclohexyl group, suggesting that these structural elements are key for enzyme binding . The anti-CML activity of the thiadiazol-2-yl)urea derivatives was also linked to their molecular structure, with specific substitutions leading to reduced protein phosphorylation in the PI3K/Akt signal pathway .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the synthesis of such complex molecules would involve multiple steps, including the formation of the urea linkage, introduction of the aryl groups, and the attachment of various substituents that are critical for biological activity. The synthesis likely involves reactions such as amide bond formation, aromatic substitutions, and the introduction of thioether linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are directly related to their biological activities. For instance, the presence of hydrophobic groups in the VEGFR-2 tyrosine kinase inhibitors contributed to their potency, suggesting that lipophilicity is an important property for these molecules . The flexibility of the ethoxyethyl chain in the antiacetylcholinesterase inhibitors indicates that the conformational adaptability of the molecule can influence its interaction with the enzyme . The introduction of a trifluoromethyl group in the anti-CML compound may affect its electronic properties and thus its interaction with the target .

科学研究应用

柔性脲衍生物作为乙酰胆碱酯酶抑制剂

Vidaluc 等人 (1995) 的一项研究探索了柔性 1-(2-氨基乙氧基)-3-芳基(氧)酰(硫)脲的合成,以评估其抗乙酰胆碱酯酶活性。这些化合物设计有不同的间隔长度,以优化与酶疏水结合位点的相互作用。一些衍生物表现出很高的抑制活性,表明它们在治疗阿尔茨海默病等疾病方面具有潜力 (Vidaluc 等人,1995).

脲衍生物在合成和生物活性中的应用

Thalluri 等人 (2014) 证明了使用 Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate 介导的 Lossen 重排来合成羧酸中的脲。这种方法允许在温和条件下合成脲衍生物,有可能产生具有良好产率且不发生外消旋的新型治疗剂 (Thalluri 等人,2014).

脲衍生物作为神经肽 Y5 受体拮抗剂

Fotsch 等人 (2001) 识别并优化了一系列三取代苯脲衍生物,以了解它们作为神经肽 Y5 (NPY5) 受体拮抗剂的潜力,旨在治疗肥胖。该研究提供了对这些化合物对 NPY5 受体的高效力至关重要的构效关系的见解 (Fotsch 等人,2001).

脲衍生物在缓蚀中的应用

Mistry 等人 (2011) 评估了 1,3,5-三嗪基脲衍生物在盐酸中对低碳钢的缓蚀性能。研究表明,这些化合物有效抑制腐蚀,表明它们在保护工业材料方面很有用 (Mistry 等人,2011).

脲衍生物的抗惊厥活性

Thakur 等人 (2017) 合成了一系列 4-((4,6-二甲基-6H-1,3-噻嗪-2-基)苯磺酰)脲/硫脲衍生物,并筛选了它们的抗惊厥活性。一些衍生物表现出显着的疗效,对治疗惊厥和癫痫具有潜在意义 (Thakur 等人,2017).

属性

IUPAC Name |

1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c1-10(22)14-7-6-13(24-14)8-9-20-15(23)21-12-4-2-11(3-5-12)16(17,18)19/h2-7,10,22H,8-9H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPQCOIVPFUJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2522855.png)